molecular formula C14H21O3P B14521994 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one CAS No. 62451-27-8

1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one

Cat. No.: B14521994
CAS No.: 62451-27-8
M. Wt: 268.29 g/mol
InChI Key: GFBFCBZTWAZBCR-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one is an organophosphorus compound characterized by its unique structure, which includes a phosphetane ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one typically involves the reaction of 2-hydroxy-3-methylphenol with a tetramethylphosphetane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenoxy derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its phenoxy group can interact with cellular membranes, affecting membrane stability and function .

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one
  • 1-(3-Methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one
  • 1-(2-Hydroxy-4-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one

Uniqueness: 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

62451-27-8

Molecular Formula

C14H21O3P

Molecular Weight

268.29 g/mol

IUPAC Name

2-methyl-6-[(2,2,4,4-tetramethyl-1-oxo-1λ5-phosphetan-1-yl)oxy]phenol

InChI

InChI=1S/C14H21O3P/c1-10-7-6-8-11(12(10)15)17-18(16)13(2,3)9-14(18,4)5/h6-8,15H,9H2,1-5H3

InChI Key

GFBFCBZTWAZBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OP2(=O)C(CC2(C)C)(C)C)O

Origin of Product

United States

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